
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is a chemical compound with the molecular formula C13H25N3O4 and a molecular weight of 287.36 g/mol. It is an intermediate formed in the synthesis of 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, a metabolite of asymmetric dimethylarginine. This compound is often used in organic synthesis and serves as a building block for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine can be synthesized through a multi-step process involving the reaction of dimethylamine with tert-butyl isocyanate, followed by the addition of tert-butyl chloroformate . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process may include continuous flow reactors and advanced purification methods to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl groups can be replaced by other functional groups.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free guanidine derivative.
Common Reagents and Conditions
Acidic Conditions: Deprotection reactions often use acids such as trifluoroacetic acid or hydrochloric acid.
Nucleophiles: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include free guanidine derivatives and substituted guanidine compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is involved in the synthesis of metabolites such as 5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic acid, which plays a role in biological processes.
Medicine: Research into asymmetric dimethylarginine and its metabolites has implications for cardiovascular health and disease.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine involves its role as an intermediate in chemical synthesis. The tert-butoxycarbonyl groups protect the guanidine moiety during reactions, preventing unwanted side reactions . Upon deprotection, the free guanidine can interact with various molecular targets, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(tert-butoxycarbonyl)guanidine: Another guanidine derivative with similar protective groups.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A related compound with a thiourea moiety.
Uniqueness
1,1-Dimethyl-2,3-bis(tert-butyloxycarbonyl)guanidine is unique due to its specific structure, which includes two tert-butoxycarbonyl groups and a dimethylamino group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H25N3O4 |
|---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
tert-butyl (NZ)-N-[dimethylamino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |
InChI |
InChI=1S/C13H25N3O4/c1-12(2,3)19-10(17)14-9(16(7)8)15-11(18)20-13(4,5)6/h1-8H3,(H,14,15,17,18) |
InChI-Schlüssel |
PVWKPSREVZHVDQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


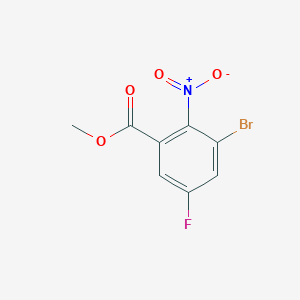
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

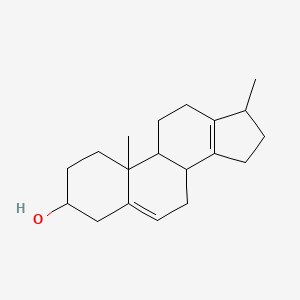
![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
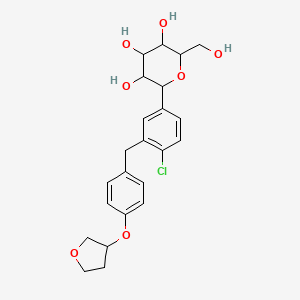
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

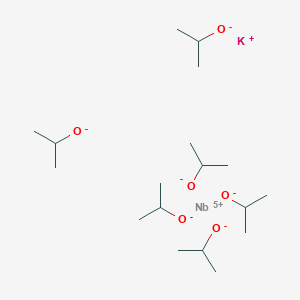
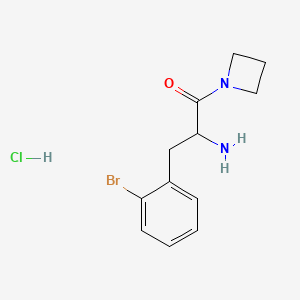


![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
